4-[(E)-{2-[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]hydrazinylidene}methyl]-2-methoxyphenol
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Overview
Description
4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, and a methoxyphenol group. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Phenylthiazole: Shares the thiazole ring but lacks the chlorophenyl and methoxyphenol groups.
4-Chlorophenylthiazole: Contains the chlorophenyl group but lacks the phenyl and methoxyphenol groups.
2-Methoxyphenylthiazole: Contains the methoxyphenol group but lacks the chlorophenyl and phenyl groups.
Uniqueness
4-[(E)-{2-[4-(4-CHLOROPHENYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENOL is unique due to its combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the chlorophenyl, phenyl, and methoxyphenol groups allows for a wide range of interactions with biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C23H18ClN3O2S |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-[(E)-[[4-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]hydrazinylidene]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H18ClN3O2S/c1-29-20-13-15(7-12-19(20)28)14-25-27-23-26-21(16-8-10-18(24)11-9-16)22(30-23)17-5-3-2-4-6-17/h2-14,28H,1H3,(H,26,27)/b25-14+ |
InChI Key |
FTMCZHKLHUXNNT-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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